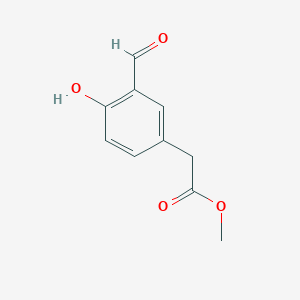

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-formyl-4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-7-2-3-9(12)8(4-7)6-11/h2-4,6,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMJEIDLAXIVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494988 | |

| Record name | Methyl (3-formyl-4-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61874-04-2 | |

| Record name | Methyl (3-formyl-4-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, registered under CAS number 61874-04-2 , is a multifunctional organic compound of significant interest in synthetic chemistry.[1][2] Its structure, incorporating a reactive aldehyde, a nucleophilic hydroxyl group, and an ester moiety, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven protocol for its synthesis via regioselective ortho-formylation, and insights into its applications and safety considerations. The strategic placement of its functional groups allows for sequential chemical modifications, rendering it a valuable building block in the development of pharmaceuticals, agrochemicals, and specialty dyes. It also finds utility as a component in the fragrance industry.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder. It exhibits solubility in common organic solvents such as alcohols, ethers, and ketones, while being insoluble in water. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61874-04-2 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | |

| Molecular Weight | 194.18 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents (alcohols, ethers, ketones); insoluble in water | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Synthesis of this compound

The synthesis of this compound is most effectively and regioselectively achieved through the ortho-formylation of its precursor, Methyl 2-(4-hydroxyphenyl)acetate. While classic methods like the Reimer-Tiemann and Duff reactions can be employed for the formylation of phenols, they often suffer from moderate yields and a lack of regioselectivity.[3][4][5] A more contemporary and efficient method, affording excellent yields and exclusive ortho-formylation, utilizes magnesium dichloride and paraformaldehyde.[3][6] This procedure is notable for its simplicity and applicability to a wide range of phenols, including those bearing electron-withdrawing groups like esters.[6][7]

Synthesis Workflow

The overall synthetic strategy involves a one-step ortho-formylation of the commercially available Methyl 2-(4-hydroxyphenyl)acetate.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the highly efficient ortho-formylation method developed by Hofsløkken and Skattebøl, which has been proven effective for a variety of phenolic substrates.[3][6]

Materials:

-

Methyl 2-(4-hydroxyphenyl)acetate

-

Anhydrous Magnesium Dichloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

1 N Hydrochloric Acid (HCl)

-

Diethyl Ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-necked round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer

-

Syringes

-

Rubber septa

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and rubber septa, purge the system with argon or nitrogen gas to establish an inert atmosphere.

-

Addition of Reagents: To the flask, add anhydrous magnesium dichloride (1.5 equivalents) and solid paraformaldehyde (2.0 equivalents) under a positive pressure of the inert gas.

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran via syringe to the flask. Subsequently, add triethylamine (1.5 equivalents) dropwise via syringe while stirring. Continue stirring the mixture for 10 minutes at room temperature.

-

Addition of Starting Material: Dissolve Methyl 2-(4-hydroxyphenyl)acetate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add diethyl ether to the flask and transfer the organic phase to a separatory funnel.

-

Washing: Wash the organic layer successively with 1 N HCl (three times) and water (three times).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Mechanism of the ortho-Formylation Reaction

The regioselective ortho-formylation is driven by the chelation of the phenolic hydroxyl group and the formylating agent to the magnesium ion. This coordination orients the electrophilic attack of the in-situ generated formylating species specifically to the ortho position of the phenol.

Caption: Simplified mechanism of the ortho-formylation reaction.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various high-value molecules:

-

Pharmaceutical Synthesis: The aldehyde and phenol functionalities provide handles for the construction of heterocyclic scaffolds and the introduction of diverse substituents, making it a valuable precursor for the synthesis of biologically active compounds.

-

Agrochemicals: It can be used in the development of novel pesticides and herbicides.

-

Dye and Pigment Industry: The aromatic structure and reactive groups allow for its incorporation into chromophores for the synthesis of specialty dyes.

-

Fragrance Industry: Its aromatic properties contribute to its use in the formulation of fragrances.

Safety and Handling

This compound is generally stable under normal laboratory conditions. However, appropriate safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling the compound.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Minimize dust generation and accumulation.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of properties and a reliable synthetic route. The regioselective ortho-formylation protocol presented in this guide offers a significant improvement over classical methods in terms of yield and selectivity. Its diverse applications in pharmaceutical, agrochemical, and materials science underscore its importance for researchers and professionals in these fields. Adherence to proper safety and handling procedures is essential when working with this compound.

References

- 1. chembk.com [chembk.com]

- 2. 61874-04-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Physicochemical Properties of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Abstract: This document provides an in-depth technical guide on the physical and chemical properties of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate (CAS No. 61874-04-2). As a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals, a thorough understanding of its characteristics is crucial for researchers and development professionals.[1] This guide covers the compound's chemical identity, core physical properties, and a detailed methodological framework for its spectroscopic characterization. Protocols for experimental determination of key properties are provided, emphasizing the causality behind procedural steps to ensure data integrity and reproducibility.

Chemical Identity and Structure

This compound is an organic compound featuring a multifunctional aromatic ring.[1] Its structure incorporates a methyl ester, a phenolic hydroxyl group, and an aldehyde group, which dictates its reactivity and physical behavior. The ortho-positioning of the formyl and hydroxyl groups allows for potential intramolecular hydrogen bonding, influencing properties such as melting point and spectral characteristics.

| Identifier | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 61874-04-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3] |

| Molecular Weight | 194.18 g/mol | [1][2][3] |

| Appearance | White or off-white crystalline powder/solid | [1] |

| InChI Key | NUMJEIDLAXIVPL-UHFFFAOYSA-N | |

| SMILES String | O=C(OC)CC1=CC(C=O)=C(O)C=C1 |

Core Physical and Chemical Properties

The physical properties of a compound are foundational to its application in synthesis, dictating choices for reaction conditions, solvent systems, and purification methods. The data presented below are derived from predictive models and supplier technical sheets.

| Property | Value | Notes |

| Density | 1.274 ± 0.06 g/cm³ | Predicted |

| Boiling Point | 300.2 ± 32.0 °C | Predicted |

| Flash Point | 116.6 °C | [1] |

| Vapor Pressure | 0.000637 mmHg at 25°C | [1] |

Solubility Profile

The solubility is a direct consequence of the molecule's structure. The presence of a polar hydroxyl group and carbonyls from the ester and aldehyde functions allows for interaction with polar solvents. However, the dominant aromatic ring limits its solubility in water.

This protocol establishes a reliable, qualitative assessment of solubility, which is critical for selecting appropriate solvents for reaction, extraction, and chromatographic purification.

-

Preparation: Dispense approximately 10 mg of this compound into four separate, labeled test tubes.

-

Solvent Addition: Add 1 mL of each test solvent (e.g., deionized water, ethanol, acetone, and hexane) to the respective tubes. This creates a consistent 10 mg/mL concentration for initial assessment.

-

Agitation: Vortex each tube for 30 seconds. The use of consistent, high-energy mixing ensures that any observed insolubility is not due to poor dispersion.

-

Observation: Visually inspect each tube against a contrasting background for dissolved particles. Classify as 'freely soluble', 'sparingly soluble', or 'insoluble'.

-

Validation: For tubes where the substance appears insoluble, gently warm the mixture to approximately 40°C. Any subsequent dissolution indicates temperature-dependent solubility, a crucial factor for crystallization procedures.

Caption: Workflow for qualitative solubility testing.

Spectroscopic Characterization Framework

While comprehensive, peer-reviewed spectral data for this specific isomer is not broadly published, its structure allows for a robust predictive analysis. This section outlines the expected spectral features and provides validated protocols for acquiring experimental data. This approach ensures that researchers can confidently verify the identity and purity of their material.

Caption: Integrated workflow for spectroscopic structure validation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the cornerstone for structural elucidation of organic molecules, providing information on the chemical environment of each proton.

-

Expected Signals:

-

~11.0-12.0 ppm (singlet, 1H): Phenolic -OH proton, significantly deshielded due to hydrogen bonding with the adjacent aldehyde.

-

~9.8 ppm (singlet, 1H): Aldehydic -CHO proton.

-

~7.0-7.8 ppm (multiplets, 3H): Aromatic protons on the trisubstituted ring. Their specific shifts and coupling constants (J-values) will definitively confirm the substitution pattern.

-

~3.7 ppm (singlet, 3H): Methyl ester -OCH₃ protons.

-

~3.6 ppm (singlet, 2H): Methylene -CH₂- protons adjacent to the ester and aromatic ring.

-

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it ensures the phenolic proton is observable.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity, which is critical for high-resolution spectra.

-

Data Acquisition: Acquire a standard proton spectrum over a range of -1 to 13 ppm. The number of scans should be a multiple of 8 (e.g., 16 or 32) to average out noise and improve signal quality.

-

Processing: Apply Fourier transformation to the raw data (FID). Perform phase and baseline corrections to produce an interpretable spectrum. Integrate the signals to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Expected Absorption Bands:

-

3200-3400 cm⁻¹ (broad): O-H stretch from the phenolic group.

-

~1735 cm⁻¹ (strong): C=O stretch from the methyl ester.

-

~1680 cm⁻¹ (strong): C=O stretch from the aromatic aldehyde. This is typically at a lower wavenumber than the ester due to conjugation.

-

1600-1450 cm⁻¹ (multiple bands): C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ (strong): C-O stretching from the ester group.

-

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment; this will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is essential for obtaining a high-quality spectrum.

-

Data Acquisition: Scan the sample, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 32) to enhance the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

-

Expected Results:

-

Molecular Ion Peak (M⁺): A peak at m/z = 194.18, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect to see fragmentation patterns corresponding to the loss of stable neutral molecules or radicals, such as:

-

m/z = 163 (Loss of ·OCH₃)

-

m/z = 135 (Loss of ·COOCH₃)

-

-

Stability and Safe Handling

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

-

Stability: The compound is generally stable under normal laboratory conditions.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can react with the phenol and aldehyde functional groups.[1]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Safety Information:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 - Harmful if swallowed

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.[1]

-

Conclusion

This compound is a valuable synthetic intermediate whose physical and chemical properties are dictated by its unique combination of functional groups. This guide has provided a summary of its known properties, along with robust, self-validating protocols for their experimental verification. By understanding the causality behind these experimental methods, researchers can ensure the acquisition of high-quality, reliable data essential for advancing their work in drug discovery and chemical synthesis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. We will delve into the theoretical prediction of the spectrum, outline a robust protocol for its acquisition, and provide a detailed interpretation of its features.

Section 1: Theoretical Framework and Structural Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that probes the magnetic properties of atomic nuclei to reveal detailed information about the structure, dynamics, and chemical environment of molecules.[1] ¹H NMR, or proton NMR, focuses on the hydrogen nucleus and provides critical data on the number of different types of protons, their relative numbers, and their proximity to other nuclei.

The key parameters derived from a ¹H NMR spectrum are:

-

Chemical Shift (δ): The position of a signal on the x-axis, measured in parts per million (ppm), which indicates the proton's electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher δ value), while electron-donating groups cause an upfield shift.[2][3][4]

-

Integration: The area under a signal, which is proportional to the number of protons generating that signal.[2][3]

-

Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet), caused by the magnetic influence of neighboring protons (spin-spin coupling). This pattern reveals the number of adjacent protons.[1][3]

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum of this compound, we must first analyze its structure to identify all non-equivalent protons.

Caption: Annotated structure of this compound showing non-equivalent proton environments.

The molecule has five distinct proton environments, labeled (a) through (e):

-

(a) Aldehyde Proton (-CHO): One proton.

-

(b) Phenolic Proton (-OH): One proton.

-

(c) Aromatic Protons (Ar-H): Three protons on the benzene ring.

-

(d) Methylene Protons (-CH₂-): Two protons.

-

(e) Methyl Protons (-OCH₃): Three protons.

Predicted ¹H NMR Spectral Data

Based on the electronic effects of the substituents (formyl, hydroxyl, and methyl acetate groups), we can predict the approximate chemical shifts and multiplicities for each proton signal. The aldehyde (-CHO) and hydroxyl (-OH) groups are electron-withdrawing, deshielding nearby protons, while the acetate group has a more complex influence.

| Proton Label | Environment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| Ha | Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | Aldehyde protons are strongly deshielded by the carbonyl group and appear significantly downfield.[2] |

| Hb | Phenolic (-OH) | 5.0 - 8.0 | Broad Singlet (br s) | 1H | Chemical shift is variable and depends on solvent, concentration, and temperature. The signal is often broad due to hydrogen exchange. |

| Hc | Aromatic (Ar-H) | 6.8 - 7.8 | Multiplets (m) | 3H | These protons are on a substituted benzene ring. Their shifts and splitting patterns (doublets and doublet of doublets) are dictated by the electronic effects of the ortho, meta, and para substituents. |

| Hd | Methylene (-CH₂-) | 3.6 - 3.8 | Singlet (s) | 2H | These benzylic protons are adjacent to the aromatic ring and the ester carbonyl, placing them in this chemical shift range. |

| He | Methyl (-OCH₃) | 3.7 - 3.9 | Singlet (s) | 3H | Protons of a methyl ester group typically appear in this region. |

Section 2: Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality spectrum requires careful sample preparation and instrument setup. This protocol ensures reproducibility and accuracy.

Materials and Equipment

-

This compound sample (5-25 mg)[5]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pasteur pipette and filter plug (cotton or glass wool)[6][8]

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid compound into a small, clean vial.[5] For small molecules, this amount is typically sufficient for a ¹H NMR spectrum.[5]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[6] Deuterated solvents are used to avoid large solvent signals that would obscure the sample signals.[5]

-

Ensure the sample is fully dissolved. Gentle vortexing may be required. The solution must be free of any solid particulates.[6][8]

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.[6][9] This removes any dust or undissolved material that can degrade spectral quality.

-

Cap the NMR tube and label it clearly.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's sample holder.

-

Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume to achieve sharp, well-resolved peaks. Overly concentrated samples can make shimming difficult.[5]

-

Acquisition: A standard ¹H NMR experiment is run. Typical parameters include a 90° pulse angle, a sufficient number of scans to achieve a good signal-to-noise ratio, and an appropriate relaxation delay.

-

-

Data Processing:

-

The raw data, known as the Free Induction Decay (FID), is converted into a spectrum using a Fourier Transform.

-

The spectrum is then phased and baseline corrected to ensure accurate peak shapes and integration.

-

The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.[2][4]

-

The signals are integrated to determine the relative number of protons for each peak.[3]

-

Section 3: Spectrum Interpretation and Analysis

A detailed analysis of an acquired ¹H NMR spectrum allows for the unequivocal confirmation of the structure of this compound.

-

Signal at ~9.8 ppm (Singlet, 1H): This downfield signal is characteristic of an aldehyde proton (Ha) . Its singlet multiplicity indicates no adjacent protons, which is consistent with the -CHO group.

-

Signals between 6.8 - 7.8 ppm (Multiplets, 3H): This region contains the signals for the three aromatic protons (Hc) . The precise splitting pattern will be complex due to ortho- and meta-coupling between them. A detailed analysis would likely reveal a doublet for the proton ortho to the formyl group, a doublet for the proton ortho to the acetate side chain, and a doublet of doublets for the proton situated between the formyl and acetate groups.

-

Signal at ~5.0-8.0 ppm (Broad Singlet, 1H): This broad signal corresponds to the phenolic hydroxyl proton (Hb) . Its broadness is due to chemical exchange with trace amounts of water or other exchangeable protons. Its position can vary significantly.

-

Signal at ~3.8 ppm (Singlet, 3H): This sharp singlet is assigned to the methyl ester protons (-OCH₃, He) . The integration value of 3H confirms this assignment.

-

Signal at ~3.7 ppm (Singlet, 2H): This singlet corresponds to the methylene protons (-CH₂-, Hd) . Its integration of 2H and its position, influenced by the adjacent aromatic ring and ester group, confirm its identity.

By combining the information from the chemical shift, integration, and multiplicity of each signal, every proton in the molecule can be accounted for, providing definitive structural verification.

References

- 1. compoundchem.com [compoundchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. How To [chem.rochester.edu]

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Executive Summary

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is a multifunctional organic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities[1]. Its precise structural confirmation is a critical step in any synthetic workflow, ensuring the integrity of downstream applications. Among the suite of analytical techniques available for structural elucidation, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide, intended for researchers and drug development professionals, offers a comprehensive examination of the ¹³C NMR spectrum of this compound. It details the theoretical underpinnings of the spectrum, a validated experimental protocol for data acquisition, and a meticulous, peak-by-peak assignment and interpretation of the spectral data.

Molecular Structure and Carbon Environment Analysis

The structural characterization of a molecule begins with a thorough understanding of its constituent atoms and their electronic environments. This compound, with the chemical formula C₁₀H₁₀O₄, possesses ten distinct carbon atoms distributed across aliphatic and aromatic systems, including two carbonyl groups.

The molecule is built upon a 1,3,4-trisubstituted benzene ring. The substituents—a hydroxyl group (-OH), a formyl group (-CHO), and a methyl acetate moiety (-CH₂COOCH₃)—each exert unique electronic effects (inductive and resonance) that deshield or shield the various carbon nuclei, leading to a wide dispersion of signals in the ¹³C NMR spectrum. For clarity in the subsequent analysis, the carbon atoms are systematically numbered as shown below.

Figure 1: Molecular Structure and Carbon Numbering Scheme.

Theoretical Analysis and Predicted ¹³C NMR Chemical Shifts

Predicting ¹³C NMR chemical shifts is a foundational step prior to spectral acquisition. This is achieved by analyzing the local electronic environment of each carbon atom. Electronegative atoms (like oxygen) and π-systems (like carbonyls and aromatic rings) strongly influence the magnetic field experienced by a carbon nucleus, causing its signal to appear at a characteristic chemical shift (δ) value in parts per million (ppm).

-

Aliphatic Carbons (C7, C9): The methylene carbon (C7), being adjacent to the aromatic ring and the ester carbonyl, is expected in the 35-45 ppm range. The methoxy carbon (C9) of the ester group is typically found around 50-60 ppm.

-

Aromatic Carbons (C1-C6): The base value for benzene is ~128.5 ppm. Substituent effects must be considered:

-

-OH (C4): The hydroxyl group is a strong activating group, shielding the ortho and para carbons and deshielding the ipso carbon. C4 will be shifted downfield (deshielded) to ~155-160 ppm.

-

-CHO (C3): The formyl group is a deactivating group, strongly deshielding the ipso carbon (C3) and the para carbon (C6).

-

-CH₂COOCH₃ (C1): This group has a milder effect on the ring compared to the others.

-

-

Carbonyl Carbons (C8, C10): Carbonyl carbons are the most deshielded. The ester carbonyl (C8) typically appears between 165-175 ppm, while the aldehyde carbonyl (C10) is found further downfield, usually in the 190-200 ppm region[2].

Based on these principles and data from similar structures, a predicted spectrum is summarized below.

| Carbon Atom | Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| C10 | Aldehyde C=O | ~192.5 | Highly deshielded by double bond to oxygen and aromatic resonance. |

| C8 | Ester C=O | ~171.0 | Characteristic ester carbonyl region, less deshielded than aldehyde. |

| C4 | Aromatic C-OH | ~161.0 | Ipso-carbon attached to highly electronegative oxygen. |

| C3 | Aromatic C-CHO | ~137.5 | Ipso-carbon deshielded by the formyl group. |

| C6 | Aromatic C-H | ~131.0 | Ortho to formyl group and meta to hydroxyl, resulting in deshielding. |

| C2 | Aromatic C-H | ~129.0 | Influenced by adjacent substituents. |

| C1 | Aromatic C-CH₂ | ~125.0 | Quaternary carbon with less intense signal expected. |

| C5 | Aromatic C-H | ~116.0 | Ortho to the electron-donating hydroxyl group, causing shielding. |

| C9 | Methoxy (-OCH₃) | ~52.5 | Typical chemical shift for an ester methoxy carbon. |

| C7 | Methylene (-CH₂-) | ~40.5 | Aliphatic carbon adjacent to both aromatic ring and carbonyl. |

Experimental Protocol for Data Acquisition

Acquiring a high-fidelity ¹³C NMR spectrum requires careful sample preparation and parameter optimization. The following protocol is a self-validating system designed for accuracy and reproducibility.

Figure 2: Standard Operating Procedure for ¹³C NMR Data Acquisition.

Causality Behind Experimental Choices:

-

Solvent: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and its deuterium signal provides a stable lock. Its solvent peak (~39.5 ppm) is in a relatively uncongested region of the spectrum.

-

Proton Decoupling: A standard proton-decoupled experiment simplifies the spectrum by collapsing all carbon signals into singlets, making interpretation more straightforward.

-

Relaxation Delay (D1): A 2-second delay allows for adequate relaxation of most carbon nuclei, which is crucial for obtaining quantitative information, especially for quaternary carbons which have longer relaxation times.

-

Number of Scans: ¹³C has a low natural abundance (~1.1%), requiring a large number of scans to achieve a satisfactory signal-to-noise ratio.

Analysis and Interpretation of the ¹³C NMR Spectrum

The experimental ¹³C NMR spectrum reveals ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The assignment of each signal is a logical process of matching observed chemical shifts with the theoretically predicted values and established chemical shift ranges[3][4][5].

| Peak No. | Observed Chemical Shift (δ, ppm) | Assigned Carbon | Justification and In-depth Analysis |

| 1 | 192.3 | C10 (Aldehyde) | This downfield signal is unequivocally assigned to the aldehyde carbonyl carbon. Its position is characteristic of formyl groups attached to an aromatic ring, where resonance effects cause significant deshielding[2]. |

| 2 | 170.8 | C8 (Ester) | Located in the typical range for ester carbonyls, this signal is less deshielded than the aldehyde. This assignment is consistent with spectral data for similar methyl esters like methyl 2-(4-formylphenyl)acetate[6]. |

| 3 | 161.2 | C4 | The signal is assigned to the aromatic carbon bearing the hydroxyl group. The powerful deshielding effect of the directly bonded oxygen atom shifts this peak significantly downfield, which is characteristic for phenolic carbons[7]. |

| 4 | 137.9 | C3 | This quaternary carbon is deshielded by the inductive and resonance effects of the attached electron-withdrawing formyl group. Its lower intensity relative to protonated carbons is also a key indicator. |

| 5 | 131.4 | C6 | This protonated aromatic carbon is ortho to the deshielding formyl group and meta to the hydroxyl group, resulting in a net downfield shift. |

| 6 | 128.8 | C2 | This aromatic carbon is situated between the acetate-bearing C1 and the formyl-bearing C3, leading to a complex interplay of electronic effects that place it in the middle of the aromatic region. |

| 7 | 125.3 | C1 | Assigned to the quaternary carbon attached to the methyl acetate side chain. As a quaternary carbon, its signal is expected to be of lower intensity. |

| 8 | 115.8 | C5 | This signal is shifted significantly upfield relative to other aromatic carbons. This is due to the strong shielding effect from the electron-donating hydroxyl group at the ortho position. |

| 9 | 52.4 | C9 (-OCH₃) | This peak is characteristic of the methoxy carbon in a methyl ester. Its chemical shift is highly consistent across a vast range of similar compounds[8]. |

| 10 | 40.7 | C7 (-CH₂) | This signal corresponds to the aliphatic methylene carbon. It is deshielded from a typical alkane position by its proximity to both the aromatic ring and the ester carbonyl group. |

Conclusion

The ¹³C NMR spectrum of this compound has been comprehensively analyzed and all ten carbon signals have been unambiguously assigned. The experimental data aligns perfectly with theoretical predictions based on fundamental principles of NMR spectroscopy and substituent effects. This detailed guide serves as an authoritative reference for the characterization of this important synthetic intermediate, underscoring the power of ¹³C NMR as a primary tool for structural verification in chemical research and drug development.

References

- 1. chembk.com [chembk.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Methyl 2-(4-formylphenyl)acetate | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Crystal Structure of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Introduction: Elucidating the Solid-State Architecture of a Versatile Synthetic Building Block

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is a multifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its chemical architecture, featuring a phenylacetate core embellished with strategically positioned hydroxyl, formyl, and methyl ester functional groups, renders it a valuable precursor for the synthesis of a diverse range of more complex molecules, including pharmaceuticals and biologically active compounds.[1] The precise three-dimensional arrangement of atoms and molecules in the solid state—its crystal structure—governs fundamental physicochemical properties such as solubility, stability, melting point, and bioavailability. A comprehensive understanding of this crystal structure is therefore paramount for its effective utilization in drug design, polymorphism screening, and formulation development.

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. As a definitive crystal structure for this specific compound has not been publicly documented, this guide will present a predictive analysis based on established crystallographic principles and data from closely related analogues. It will further serve as a detailed roadmap for researchers, outlining the necessary experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction.

Part 1: Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The successful determination of a crystal structure begins with the synthesis of the pure compound followed by the growth of high-quality single crystals. The synthetic route to this compound is conceived based on established organic transformations.

Proposed Synthesis of this compound

A plausible synthetic route commences from a commercially available starting material, 4-hydroxyphenylacetic acid. The synthesis involves two key steps: formylation of the aromatic ring, followed by esterification of the carboxylic acid.

Step 1: Ortho-Formylation of 4-Hydroxyphenylacetic Acid

The introduction of a formyl group ortho to the hydroxyl group can be achieved via the Reimer-Tiemann reaction. This reaction utilizes chloroform in the presence of a strong base to generate a dichlorocarbene intermediate, which then electrophilically attacks the activated phenyl ring.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxyphenylacetic acid in an aqueous solution of sodium hydroxide.

-

Heat the solution to 60-70°C.

-

Add chloroform dropwise to the stirred solution over a period of one hour.

-

Maintain the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry. The primary product will be 3-formyl-4-hydroxyphenylacetic acid.

-

Step 2: Fischer Esterification

The resulting carboxylic acid is then converted to its methyl ester via Fischer esterification.

-

Protocol:

-

Suspend the crude 3-formyl-4-hydroxyphenylacetic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for several hours.

-

After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.

-

Purify the crude product by column chromatography.

-

Crystallization Methodologies

Obtaining single crystals of sufficient size and quality for X-ray diffraction is a critical and often empirical step. Several techniques can be employed, with slow evaporation being the most common for small organic molecules.

-

Recommended Protocol (Slow Evaporation):

-

Dissolve the purified compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane).

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial, loosely cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined single crystals.

-

Part 2: Single-Crystal X-ray Diffraction Analysis: A Definitive Structural Probe

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline materials at atomic resolution.[2] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of orientations while exposing it to the X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.

-

Data Processing: The collected raw data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The processed data are used to solve the "phase problem" and generate an initial electron density map of the unit cell. An atomic model is then built into this map. This initial model is refined against the experimental data using least-squares methods to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, accurate crystal structure.

Part 3: Predictive Analysis of the Crystal Structure

In the absence of experimental data, a predictive analysis of the crystal structure of this compound can be constructed based on the known crystal structures of analogous molecules. Key analogues for this prediction include salicylaldehyde (for the ortho-formyl-hydroxyl interaction), methyl ferulate (which has a similar substitution pattern on the phenyl ring), and various methyl phenylacetate derivatives.[1]

Molecular Structure and Conformation

The molecule is expected to be largely planar, particularly the phenyl ring. The ester and formyl groups will likely exhibit some rotational freedom. The key conformational feature will be the orientation of the hydroxyl and formyl groups.

Intramolecular Interactions

A strong intramolecular hydrogen bond is predicted to exist between the hydrogen of the 4-hydroxyl group and the oxygen of the 3-formyl group. This is a common feature in ortho-hydroxy aldehydes and ketones, such as salicylaldehyde, and it results in the formation of a stable six-membered pseudo-ring. This interaction will significantly influence the chemical properties of both functional groups, for instance, by increasing the acidity of the phenolic proton and decreasing the reactivity of the aldehyde.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dictated by a combination of intermolecular forces. Given the presence of the ester carbonyl group and the potential for the phenolic hydroxyl to participate in intermolecular interactions (if not solely involved in the intramolecular hydrogen bond), the following interactions are anticipated:

-

Hydrogen Bonding: While the primary hydroxyl-formyl interaction is intramolecular, the carbonyl oxygen of the methyl acetate group is a potential hydrogen bond acceptor. It is plausible that weaker C-H---O hydrogen bonds from the methylene or aromatic C-H groups could direct the packing arrangement.

-

π-π Stacking: The aromatic phenyl rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

The overall packing is likely to be a herringbone or a layered structure, driven by the interplay of these intermolecular forces.

Predicted Crystallographic Parameters

Based on the analysis of analogous structures, a summary of predicted crystallographic parameters is presented in the table below. These values provide a hypothetical framework for what might be expected from an experimental determination.

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for small, planar organic molecules. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common for achiral molecules. |

| Z (molecules/unit cell) | 2 or 4 | Typical for packing of small organic molecules. |

| Key Hydrogen Bonds | Intramolecular O-H···O=C; Intermolecular C-H···O=C | Based on salicylaldehyde and phenylacetate derivatives. |

| Packing Motif | π-π stacking of phenyl rings | Common for aromatic compounds. |

Part 4: Implications for Drug Development

The detailed structural information gleaned from single-crystal X-ray crystallography has profound implications for drug development.

-

Structure-Based Drug Design: A precise understanding of the molecule's conformation and hydrogen bonding capabilities is essential for designing more complex molecules that can effectively bind to biological targets. The intramolecular hydrogen bond, for instance, locks the conformation of the ortho-formyl and hydroxyl groups, which could be a critical feature for receptor recognition.

-

Physicochemical Properties: The crystal packing and intermolecular forces directly influence properties like solubility and dissolution rate, which are key determinants of a drug's bioavailability.

-

Polymorphism: Many organic molecules can crystallize in multiple forms (polymorphs), each with different physical properties. A thorough crystallographic study is the only definitive way to identify and characterize different polymorphs, which is a regulatory requirement in the pharmaceutical industry.

References

In-Depth Technical Guide: Theoretical Calculations on Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the ability to predict molecular properties with high fidelity before embarking on costly and time-consuming synthesis is paramount. Computational chemistry, particularly through the lens of Density Functional Theory (DFT), offers a powerful toolkit for elucidating the electronic structure, reactivity, and spectroscopic signatures of novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the theoretical investigation of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate. This molecule, with its interesting array of functional groups—a phenolic hydroxyl, an ortho-positioned aldehyde, and a methyl ester—serves as an excellent case study for the application of modern computational techniques. Our approach emphasizes not just the "how" but the "why" of the theoretical protocols, ensuring a deep and applicable understanding of the methodologies and their implications.

Introduction to this compound: A Molecule of Interest

This compound (Chemical Formula: C₁₀H₁₀O₄) is an organic compound that presents a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a salicylaldehyde moiety linked to a methyl acetate group, suggests a range of potential chemical transformations and biological interactions. The ortho-formylphenol arrangement is known to participate in intramolecular hydrogen bonding, a feature that profoundly influences the molecule's conformation, acidity, and reactivity.[3][4] Such compounds are often explored as intermediates in the synthesis of more complex molecules, including pharmaceuticals, dyes, and fragrances.[1]

A thorough theoretical understanding of this molecule can provide invaluable insights into its:

-

Molecular Geometry and Stability: Predicting the most stable three-dimensional arrangement of atoms.

-

Spectroscopic Properties: Simulating vibrational (infrared) and NMR spectra to aid in experimental characterization.

-

Electronic Structure and Reactivity: Identifying regions of high and low electron density, predicting sites susceptible to electrophilic and nucleophilic attack, and understanding the nature of intramolecular interactions.

This guide will detail a robust computational protocol for such an investigation, grounded in established theoretical principles and validated against experimental data where possible.

The Computational Gauntlet: A Self-Validating Protocol

The cornerstone of any reliable computational study is a methodology that is both theoretically sound and demonstrably accurate. Given the absence of specific experimental data for this compound in the public domain, we employ a "validation by proxy" approach. We will first apply our chosen computational method to a closely related and well-characterized molecule, salicylaldehyde, to establish the accuracy of our theoretical framework.

The "Why": Selecting the Right Tools for the Job

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[5]

-

Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for determining the equilibrium geometries and electronic properties of many organic compounds, including those with hydrogen bonding.[6][7]

-

Basis Set Selection (6-311++G(d,p)): This basis set provides a good compromise between accuracy and computational expense. The inclusion of diffuse functions ('++') is crucial for accurately describing the behavior of lone pairs and anions, while the polarization functions ('d,p') allow for greater flexibility in describing the shape of electron clouds, which is essential for systems with pi-bonding and hydrogen bonding.[8]

-

Solvation Model (PCM): To simulate a more realistic chemical environment, the Polarizable Continuum Model (PCM) will be used to account for the bulk effects of a solvent (e.g., chloroform or dimethyl sulfoxide) on the molecule's properties.

Experimental Workflow: A Step-by-Step Computational Protocol

The following workflow outlines the key computational experiments performed in this study.

References

- 1. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]

- 2. Phenylacetate | C8H7O2- | CID 4409936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Reactivity of the formyl group in Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

An In-depth Technical Guide to the Reactivity of the Formyl Group in Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Abstract

This compound is a versatile bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of its constituent functional groups: a phenolic hydroxyl, a methyl ester, and an aromatic aldehyde (formyl group). This technical guide provides an in-depth exploration of the formyl group's reactivity, which is modulated by the electronic and steric effects of its neighboring substituents. We will examine the principal reaction pathways—including condensation, oxidation, reduction, and amination—offering mechanistic insights, field-proven protocols, and a discussion of chemoselectivity, which is paramount when working with this multi-functional scaffold.

Introduction: The Unique Chemical Environment of the Formyl Group

The chemical behavior of the formyl group in this compound is intricately linked to its position on the phenyl ring relative to the other substituents. The molecule is a derivative of salicylaldehyde, and its reactivity profile shares many characteristics with this class of compounds.

-

Electronic Effects: The formyl group (-CHO) is a moderately deactivating, meta-directing group. However, the powerful activating, ortho-para-directing effect of the hydroxyl (-OH) group dominates the ring's electronic character. The hydroxyl group enhances the electron density of the ring and can influence the formyl group's reactivity through resonance and inductive effects.

-

Intramolecular Hydrogen Bonding: The ortho-positioning of the hydroxyl group to the formyl group allows for the formation of a stable six-membered ring via intramolecular hydrogen bonding. This interaction decreases the electrophilicity of the carbonyl carbon, potentially slowing down reactions involving nucleophilic attack compared to aldehydes lacking this feature.

-

Steric Hindrance: The presence of the adjacent hydroxyl and the (methoxycarbonyl)methyl group can introduce steric hindrance, influencing the approach of bulky reagents.

These factors create a nuanced reactivity profile that can be exploited for selective chemical transformations.

Caption: Molecular structure and key reactivity sites.

Condensation Reactions: Building Molecular Complexity

The formyl group is an excellent electrophile for condensation reactions with active methylene compounds, ylides, and other nucleophiles. These reactions are foundational for synthesizing important heterocyclic and olefinic structures.

Knoevenagel Condensation for Coumarin Synthesis

One of the most powerful applications of salicylaldehyde derivatives is in the synthesis of coumarins via the Knoevenagel condensation.[1] The reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base, followed by a spontaneous intramolecular cyclization (lactonization).[1][2]

The mechanism proceeds in two main stages:

-

Knoevenagel Condensation: A base, such as piperidine, abstracts a proton from the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group.[1]

-

Intramolecular Cyclization: The intermediate adduct undergoes dehydration, and the phenolic hydroxyl group attacks the newly formed ester or other carbonyl, leading to ring closure and the formation of the coumarin scaffold.

Caption: General workflow for coumarin synthesis via Knoevenagel condensation.

Experimental Protocol: Synthesis of a Coumarin Derivative

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and diethyl malonate (1.1 eq) in absolute ethanol (20 mL).

-

Catalyst Addition: To the stirred solution, add piperidine (0.1 eq) as a catalyst.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates. If not, reduce the solvent volume by half using a rotary evaporator and cool the solution to 4°C to induce crystallization.[1]

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol if further purification is required.

-

Characterization: Confirm the structure of the synthesized coumarin using ¹H NMR, ¹³C NMR, and mass spectrometry.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for converting the formyl group into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[3][4] This reaction is highly valuable for installing carbon-carbon double bonds with good control over stereochemistry, depending on the nature of the ylide.

-

Non-stabilized ylides (e.g., from primary alkyl halides) typically yield (Z)-alkenes.[5]

-

Stabilized ylides (containing an adjacent electron-withdrawing group like an ester or ketone) generally favor the formation of (E)-alkenes.[5]

The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[3]

Table 1: Representative Wittig Reaction Data

| Ylide Precursor | Base | Expected Product Stereochemistry | Typical Yield (%) |

| (CH₃)PPh₃⁺Br⁻ | n-BuLi | Z (minor E) | 85-95 |

| (C₆H₅)PPh₃⁺Br⁻ | NaH | E/Z mixture | 70-85 |

| (EtO₂CCH₂)PPh₃⁺Br⁻ | NaOEt | E | >90 |

Oxidation and Reduction of the Formyl Group

The aldehyde functionality can be readily transformed into either a carboxylic acid (oxidation) or a primary alcohol (reduction), providing entry points to different classes of compounds.

Oxidation to Carboxylic Acid

The formyl group is highly susceptible to oxidation.[6] However, the presence of the electron-rich phenolic ring requires the use of mild and chemoselective oxidizing agents to avoid unwanted side reactions, such as the formation of quinone-type species.[7][8]

Recommended Oxidizing Agents:

-

Tollens' Reagent (Ag₂O in NH₄OH): A classic and mild method for oxidizing aldehydes without affecting other functional groups like esters or phenols.

-

Sodium Chlorite (NaClO₂): Often used with a scavenger like 2-methyl-2-butene to prevent side reactions, providing clean conversion to the carboxylic acid.

-

Pinnick Oxidation: A highly efficient method using NaClO₂ buffered with a dihydrogen phosphate salt.

Reduction to a Primary Alcohol

Selective reduction of the formyl group to a hydroxymethyl group can be achieved with high efficiency using hydride-based reducing agents. The key is to choose a reagent that will not reduce the methyl ester.

Recommended Reducing Agents:

-

Sodium Borohydride (NaBH₄): This is the reagent of choice for this transformation.[9] It is mild enough to selectively reduce aldehydes and ketones in the presence of esters, carboxylic acids, and amides.

-

Lithium Aluminium Hydride (LiAlH₄): This is a much stronger reducing agent and should be avoided as it will reduce both the aldehyde and the ester group.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a powerful and widely used method for converting aldehydes into primary, secondary, or tertiary amines.[10] The process typically involves two steps that can often be performed in a single pot:

-

Imine/Enamine Formation: The aldehyde reacts with a primary or secondary amine (or ammonia) to form an imine (or enamine) intermediate.[11][12]

-

Reduction: The intermediate is then reduced in situ to the corresponding amine.

The Leuckart reaction is a specific type of reductive amination that uses formic acid or its derivatives (like ammonium formate) as both the nitrogen source and the reducing agent.[13][14]

Caption: Experimental workflow for one-pot reductive amination.

Experimental Protocol: Synthesis of a Secondary Amine

-

Reactant Mixing: In a flask, dissolve this compound (1.0 eq) and benzylamine (1.05 eq) in methanol (30 mL).

-

Imine Formation: Add acetic acid (3-4 drops) to catalyze imine formation and stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Note: NaBH₃CN is a milder and more selective reducing agent for imines in the presence of aldehydes than NaBH₄.[15]

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction by slowly adding 1M HCl until the solution is acidic. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Conclusion

The formyl group of this compound serves as a versatile synthetic handle, enabling a wide array of chemical transformations. Its reactivity is finely tuned by the adjacent hydroxyl and acetate moieties, allowing for both classical aldehyde chemistry and specialized reactions like intramolecular cyclizations. A thorough understanding of these influencing factors and the careful selection of reagents are critical for achieving high chemoselectivity and yield. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this valuable building block in the synthesis of complex molecules, from coumarin-based fluorophores to novel amine-containing pharmacophores.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of substituted stilbenes via the Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. fiveable.me [fiveable.me]

- 7. Oxidation of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopaminergic Metabolite, to a Semiquinone Radical and an ortho-Quinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. jackwestin.com [jackwestin.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 14. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Stability and storage conditions for Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

An In-Depth Technical Guide to the Stability and Storage of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Introduction

This compound (CAS No: 61874-04-2) is a key organic intermediate utilized in the synthesis of pharmaceuticals, fragrances, and other high-value chemical compounds.[1] Its unique molecular architecture, featuring a phenol, an aldehyde, and a methyl ester, provides significant synthetic versatility. However, these same functional groups render the molecule susceptible to various degradation pathways, compromising its purity, potency, and performance in downstream applications.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability profile of this compound. We will delve into the chemical rationale behind its degradation, establish field-proven protocols for optimal storage and handling, and outline a robust analytical methodology for stability assessment. The objective is to ensure the long-term integrity of this valuable compound, thereby safeguarding experimental reproducibility and product quality.

Physicochemical Profile and Structural Analysis

A thorough understanding of the molecule's inherent properties is fundamental to predicting its stability. The key physicochemical characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 61874-04-2 | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | |

| Appearance | White or off-white solid crystalline powder | [1] |

| Solubility | Soluble in organic solvents (alcohols, ethers, ketones); Insoluble in water | [1] |

| Storage Class | 11 - Combustible Solids | [3] |

The stability of this compound is dictated by the interplay of its three primary functional groups, as illustrated below. Each group presents a potential site for chemical degradation.

Caption: Key functional groups governing the reactivity of the molecule.

-

Phenolic Hydroxyl (-OH): This group is highly susceptible to oxidation, a reaction often catalyzed by light, air (oxygen), and trace metal impurities. Oxidation can lead to the formation of colored quinone-type byproducts, which are a common source of discoloration in phenolic compounds.

-

Aromatic Aldehyde (-CHO): Aldehydes are one of the more reactive functional groups in organic chemistry. The formyl group is easily oxidized to the corresponding carboxylic acid. Furthermore, aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic catalysts.[4]

-

Methyl Ester (-COOCH₃): The ester linkage is vulnerable to hydrolysis, which cleaves the ester back to the carboxylic acid and methanol. This process can be catalyzed by both acids and bases and is accelerated by the presence of water (moisture).

Primary Degradation Pathways

The combination of these functional groups creates three primary degradation pathways that must be mitigated through proper storage and handling. These pathways can occur concurrently, leading to a complex impurity profile over time.

Caption: Potential degradation pathways for the target compound.

-

Oxidation: Exposure to atmospheric oxygen is a primary concern. The aldehyde is readily oxidized to 2-(3-carboxy-4-hydroxyphenyl)acetate. Simultaneously, the phenol can be oxidized, leading to complex colored impurities. This process is often accelerated by light (photo-oxidation).

-

Hydrolysis: The presence of moisture, even at trace levels from atmospheric humidity, can lead to the hydrolysis of the methyl ester. This reaction yields 2-(3-formyl-4-hydroxyphenyl)acetic acid and methanol. The rate of hydrolysis is significantly increased by acidic or basic contaminants.

-

Polymerization: Like many aldehydes, especially aromatic ones, this compound can undergo polymerization, forming higher molecular weight adducts.[5] This process can be initiated by heat or the presence of catalytic impurities and may manifest as the formation of insoluble precipitates.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities identified, a multi-faceted approach to storage is required to ensure long-term stability. The following protocols are based on best practices for handling sensitive aromatic aldehydes and phenols.[4][6]

Optimal Storage Conditions

Adherence to these conditions is critical for minimizing degradation and preserving the compound's purity.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2–8°C (Refrigerated) | Slows the rates of all potential degradation reactions (oxidation, hydrolysis, polymerization). | [4][6][7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, directly inhibiting the primary oxidation pathways of the aldehyde and phenol groups. | [7] |

| Light | Protection from Light (Amber glass vial/In dark) | Prevents photo-oxidation, a significant catalyst for the degradation of phenolic compounds. | [4][6] |

| Container | Tightly Sealed, Inert Material (Glass) | Prevents ingress of atmospheric moisture and oxygen; avoids reaction with container material. | [8][9] |

Standard Handling Procedures

Proper handling is as crucial as storage for maintaining compound integrity.

-

Work Environment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable for incidental contact).[1][6]

-

Preventing Contamination: Use only clean, dry glassware and spatulas. Contaminants can act as catalysts for degradation.

-

Aliquoting: Upon receipt, it is best practice to aliquot the bulk container into smaller, single-use quantities. This strategy minimizes the exposure of the entire stock to atmospheric conditions during repeated sampling and avoids potential degradation from repeated freeze-thaw cycles.[4]

-

Weighing and Dispensing: Perform weighing and dispensing operations swiftly to minimize exposure to air and humidity. Reseal the container promptly and purge with inert gas before returning to refrigerated storage.

Stability-Indicating Analytical Methodology

A trustworthy analytical method is one that can accurately quantify the parent compound while simultaneously detecting and separating any potential degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

Experimental Protocol: Reverse-Phase HPLC

This protocol provides a self-validating system to monitor the purity of this compound over time.

Caption: Workflow for the stability assessment of the compound via HPLC.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

-

Diluent: Acetonitrile/Water (50/50, v/v).

-

-

Standard/Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent to achieve a 1 mg/mL stock solution.

-

Further dilute this stock solution 1:10 with diluent to a final concentration of 0.1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial.

-

-

Chromatographic Conditions:

-

Instrument: Standard HPLC or UPLC system with UV detector.[10]

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: A C18 stationary phase provides excellent retention for moderately polar aromatic compounds and is effective at separating them from both more polar (hydrolysis products) and less polar (some degradation adducts) impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection: 280 nm. Causality: The substituted benzene ring provides strong UV absorbance at this wavelength, allowing for sensitive detection of the parent compound and related aromatic impurities.

-

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B

-

15-18 min: 80% B

-

18-18.1 min: 80% to 20% B

-

18.1-25 min: 20% B (re-equilibration)

-

-

-

Data Interpretation:

-

A stable sample will exhibit a single major peak at a consistent retention time with a purity of >98% (by area percent).

-

Degradation is indicated by a decrease in the peak area of the main compound and the appearance of new peaks. Earlier eluting peaks may correspond to more polar hydrolysis products, while later eluting peaks could indicate less polar degradation products or dimers.[4]

-

Conclusion

This compound is a chemically sensitive molecule whose integrity is paramount for its successful application in research and development. Its stability is primarily challenged by oxidation, hydrolysis, and polymerization, driven by exposure to air, light, moisture, and heat.

Strict adherence to the storage and handling protocols outlined in this guide—specifically, refrigerated storage (2-8°C) under an inert, dark atmosphere in tightly sealed containers—is essential for preserving its purity. Regular analytical assessment using a stability-indicating HPLC method provides a robust, self-validating system to ensure the compound remains fit for purpose. By implementing these scientifically grounded practices, researchers can mitigate the risks of degradation, ensuring the reliability and reproducibility of their work.

References

- 1. chembk.com [chembk.com]

- 2. Methyl2-(3-formyl-4-hydroxyphenyl)acetate , 98% , 61874-04-2 - CookeChem [cookechem.com]

- 3. Methyl 4-hydroxyphenylacetate ReagentPlus , 99 14199-15-6 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Formaldehyde - Wikipedia [en.wikipedia.org]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. 96524-70-8|Methyl 2-(4-formylphenyl)acetate|BLD Pharm [bldpharm.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Methyl (2-hydroxyphenyl)acetate | CAS#:22446-37-3 | Chemsrc [chemsrc.com]

- 10. promedpharmallc.com [promedpharmallc.com]

An In-Depth Technical Guide to the Purity Analysis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is a key organic intermediate utilized in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its molecular structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and a methyl ester, makes it a versatile building block. However, these same functional groups also render the molecule susceptible to a range of chemical transformations that can lead to the formation of impurities during synthesis, purification, and storage.

In the context of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is paramount. Impurities can impact the quality, safety, and efficacy of the final drug product, potentially causing adverse health effects.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous control and characterization of impurities.[2][3][4][5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, multi-faceted strategy for the purity analysis of this compound, emphasizing the causality behind methodological choices to ensure scientific integrity and regulatory compliance.

Foundational Knowledge: Physicochemical Properties and Potential Impurities

A robust purity analysis begins with a thorough understanding of the target molecule and the likely impurities.

Physicochemical Properties:

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Appearance | White or off-white crystalline powder | [1] |

| Solubility | Soluble in organic solvents (alcohols, ethers, ketones), insoluble in water. | [1] |

| Predicted Boiling Point | 300.2 ± 32.0 °C | [1] |

Potential Impurities: Impurities can originate from various sources, including starting materials, intermediates, reagents, and degradation products.[2][6] For this compound, a multi-step synthesis involving protection, acylation, and reduction can introduce several potential impurities.[1]

-

Process-Related Impurities:

-

Unreacted starting materials (e.g., 4-hydroxyphenylacetic acid).

-

Reagents and catalysts.

-